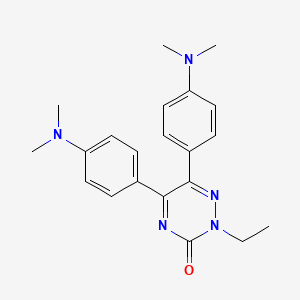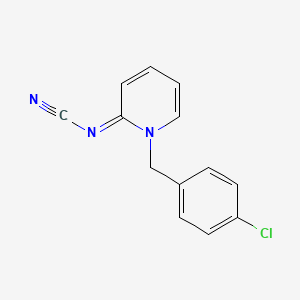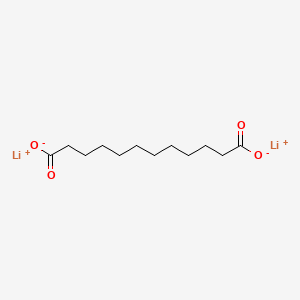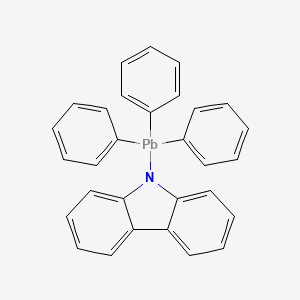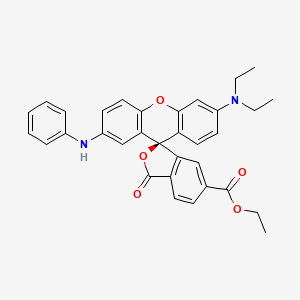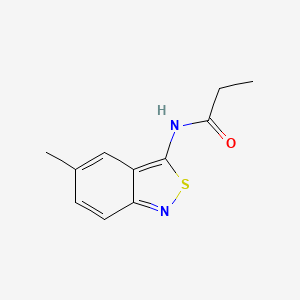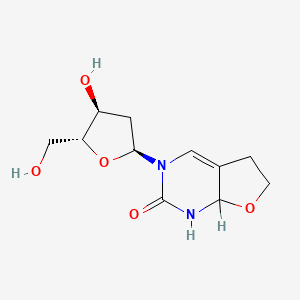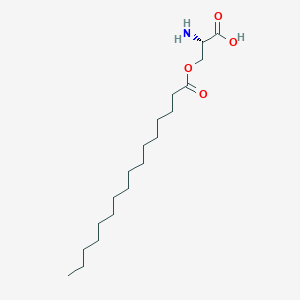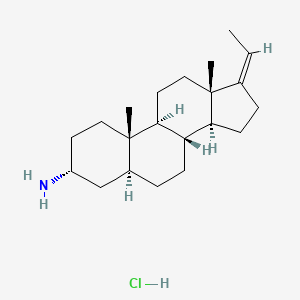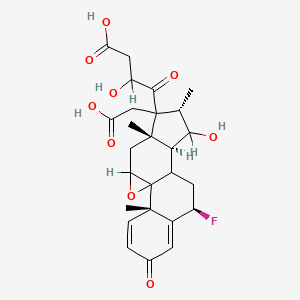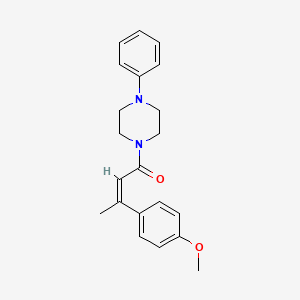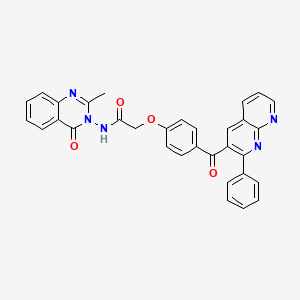
Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests it may have significant pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the acetamide group and the phenoxy substituent. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
“Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets. Its structure suggests it could bind to specific enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-” may be investigated for its therapeutic potential. Quinazolinone derivatives have been explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives and naphthyridine-based molecules. These compounds share structural features and may exhibit similar biological activities.
Uniqueness
What sets “Acetamide, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-(4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)-” apart is its specific combination of functional groups and structural motifs. This unique arrangement may confer distinct pharmacological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
136603-24-2 |
|---|---|
分子式 |
C32H23N5O4 |
分子量 |
541.6 g/mol |
IUPAC名 |
N-(2-methyl-4-oxoquinazolin-3-yl)-2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetamide |
InChI |
InChI=1S/C32H23N5O4/c1-20-34-27-12-6-5-11-25(27)32(40)37(20)36-28(38)19-41-24-15-13-22(14-16-24)30(39)26-18-23-10-7-17-33-31(23)35-29(26)21-8-3-2-4-9-21/h2-18H,19H2,1H3,(H,36,38) |
InChIキー |
XNEKSLZEFCIWBC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)COC3=CC=C(C=C3)C(=O)C4=C(N=C5C(=C4)C=CC=N5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


